molecular formula C3H5Cl3 B3422500 Trichloropropane CAS No. 25735-29-9

Trichloropropane

Cat. No.: B3422500
CAS No.: 25735-29-9
M. Wt: 147.43 g/mol
InChI Key: AVGQTJUPLKNPQP-UHFFFAOYSA-N
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Description

Trichloropropane, specifically 1,2,3-trichloropropane, is an organic compound with the chemical formula C₃H₅Cl₃. It is a colorless liquid that is primarily used as a solvent and in various specialty applications. This compound is known for its high toxicity and persistence in the environment, making it a compound of significant concern .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloropropane is typically synthesized through the addition of chlorine to allyl chloride. This reaction involves the use of chlorine gas and allyl chloride under controlled conditions to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the manufacture of other chlorinated compounds such as epichlorohydrin and dichloropropene. The production process involves the chlorination of propylene, followed by purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Trichloropropane undergoes several types of chemical reactions, including:

    Reduction: this compound can be reduced through reductive dechlorination, which involves the removal of chlorine atoms.

    Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trichloropropane has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

  • 1,2-Dichloropropane
  • 1,3-Dichloropropane
  • Trichloroethylene
  • Carbon Tetrachloride

Trichloropropane’s unique properties make it a compound of significant interest and concern in both scientific research and environmental management.

Properties

IUPAC Name

1,1,1-trichloropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3/c1-2-3(4,5)6/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGQTJUPLKNPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073992
Record name 1,1,1-Trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7789-89-1, 25735-29-9
Record name 1,1,1-Trichloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7789-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1-TRICHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2DQH157P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloropropane
Reactant of Route 2
Trichloropropane
Reactant of Route 3
Trichloropropane
Reactant of Route 4
Trichloropropane
Reactant of Route 5
Trichloropropane
Reactant of Route 6
Trichloropropane

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